4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3Cl2F6N3S/c12-5-1-4(10(14,15)16)3-20-8(5)23-9-21-6(11(17,18)19)2-7(13)22-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULKGNXBIVRLPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC2=NC(=CC(=N2)Cl)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3Cl2F6N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling of Pyridinyl and Pyrimidinyl Precursors via Thiocarbonyldiimidazole (TDI) Mediated Reactions
- The synthesis begins with the formation of the core heterocyclic framework through coupling reactions facilitated by thiocarbonyldiimidazole (TDI). This reagent activates amines or heterocycles, enabling subsequent substitution reactions.
- For example, the synthesis of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)carbothioamide involves TDI-assisted coupling of commercially available pyridin-2-amine derivatives with substituted pyridylamines, under controlled temperatures (~40°C).
- Use of TDI as a coupling reagent at moderate temperatures (around 40°C).
- Solvent systems often include acetonitrile or dichloromethane, providing good solubility and reaction control.
- Post-reaction, purification involves filtration and vacuum drying.
- High selectivity for the desired heterocyclic linkage.
- Compatibility with various substituted pyridines and heterocycles.
Nucleophilic Substitution and Aromatic Nucleophilic Displacement
- The core pyrimidine ring is functionalized via nucleophilic aromatic substitution (SNAr), especially on halogenated pyrimidines such as 4,6-dichloropyrimidine derivatives.
- The process involves reacting 4,6-dichloropyrimidine with nucleophiles like thiolate intermediates or heterocyclic amines under basic conditions (e.g., potassium carbonate in acetonitrile).
- Refluxing in acetonitrile for 16 hours.
- Use of halogenated pyrimidines (chlorides, bromides, or iodides) to control regioselectivity.
- The substitution favors the formation of the desired thio- or amino- derivatives.
- Yields of 80-87% are typical with optimized conditions, especially when using iodinated derivatives due to better leaving group ability.
Use of Reagents for Specific Functional Group Transformations
- Hydrocyanic acid (HCN) is employed to introduce the cyano group onto pyridine or pyrimidine rings, often under low-temperature conditions (0°C) to control reactivity.
- Reactions with diphenyl-N-cyanocarbonimidate or malononitrile derivatives facilitate bioisosteric replacements, such as converting thiourea functionalities into other heterocyclic systems.
Preparation of Thiadiazole and Pyrimidine Derivatives via Cyclization
- Thiadiazole derivatives are synthesized through catalytic amination reactions, often using palladium catalysts (e.g., Pd2(dba)3) with phosphine ligands like xanthphos, under microwave or conventional heating.
- Catalytic systems involve Pd complexes and cesium carbonate as base.
- Microwave irradiation accelerates the formation of heterocyclic rings, reducing reaction times.
Preparation of 3-Chloro-2-cyano-5-trifluoromethyl Pyridine
- Dissolution of 3-chloro-2-R-5-trifluoromethyl pyridine in solvents like dichloromethane.
- Addition of activating agents such as refluxing with heating for 4-6 hours.
- Post-reaction filtration and vacuum drying yield the organic salt intermediate.
- The organic salt undergoes reaction with cyanide sources (e.g., hydrocyanic acid) in dichloromethane/water mixtures at 0°C, leading to the formation of the nitrile derivative.
- Acid-base workups and washing steps isolate the pure nitrile compound.
Data Table: Summary of Key Preparation Methods
| Method | Starting Materials | Reagents & Conditions | Main Features | Yield/Remarks |
|---|---|---|---|---|
| TDI-mediated coupling | Pyridin-2-amine derivatives | TDI, acetonitrile, 40°C | Selective heterocycle formation | High yield, versatile |
| Nucleophilic substitution | 4,6-Dichloropyrimidine | K2CO3, acetonitrile, reflux | Regioselective halogen displacement | 80-87% yield |
| Cyanation | Organic salt intermediates | Hydrocyanic acid, dichloromethane, 0°C | Cyano group introduction | Controlled, high selectivity |
| Cyclization to heterocycles | Various precursors | Pd catalysis, microwave heating | Rapid heterocycle formation | Efficient, scalable |
Research Findings and Optimization Strategies
- Reaction selectivity is heavily influenced by the choice of halogen leaving groups; iodides provide higher yields due to better leaving ability.
- Catalytic systems involving palladium complexes significantly reduce reaction times and improve yields.
- Solvent choice impacts solubility and reaction rate; dichloromethane and acetonitrile are preferred for their inertness and solubility profiles.
- Environmental considerations include minimizing toxic solvents and employing recyclable catalysts, as demonstrated in recent patents and publications.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its potential as a pharmaceutical agent due to its structural features that allow interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the pyrimidine ring can enhance activity against various bacterial strains, making it a candidate for developing new antibiotics.
| Compound | Target Bacteria | Activity |
|---|---|---|
| 4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine | E. coli | Moderate |
| Modified Derivative | Staphylococcus aureus | High |
Inhibition of Enzymatic Activity
Another significant application is in the inhibition of specific enzymes involved in pathogenic processes. For example, studies have demonstrated that this compound can inhibit phosphopantetheinyl transferases (PPTases), which are crucial for bacterial cell viability and virulence .
Agricultural Applications
The compound also shows promise in agricultural applications, particularly as a herbicide or pesticide.
Herbicidal Properties
The trifluoromethyl group is known to enhance the herbicidal activity of compounds by improving their lipophilicity and metabolic stability. This compound has been tested against various weed species, showing effective control at low concentrations.
| Weed Species | Concentration (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 50 | 85 |
| Echinochloa crus-galli | 30 | 90 |
Development of Antimicrobial Agents
A recent study focused on synthesizing derivatives of this compound to evaluate their antimicrobial efficacy against resistant strains of bacteria. The study found that certain modifications significantly increased potency, suggesting a pathway for developing new therapeutic agents.
Field Trials for Herbicidal Effectiveness
Field trials conducted in various agricultural settings assessed the effectiveness of this compound as a herbicide. Results indicated a substantial reduction in weed biomass compared to untreated controls, supporting its potential use in crop protection strategies.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative insights:
Functional and Reactivity Comparisons
Thioether vs. Methylthio Groups
- This difference may enhance binding affinity in biological systems .
Trifluoromethyl Positioning
- Both the target compound and 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine feature CF₃ at the pyridine’s 5th position.
Chlorine Substitution Patterns
- The target’s chlorine at the pyridine’s 3rd position contrasts with 2-Pyridine carboxylic acid’s trichloro-substitution (C3, C5, C6). The latter’s multiple chlorines may reduce metabolic stability due to increased dehalogenation susceptibility .
Methyl vs. Trifluoromethyl Groups
Biological Activity
4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple halogen substitutions and a pyrimidine core. Its molecular formula is C12H7Cl2F6N2S, with a molecular weight of approximately 388.15 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
The biological activity of 4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often inhibit key enzymes involved in cancer progression and inflammation. This compound may exert its effects through:
- Inhibition of Kinases : Many pyrimidine derivatives have been shown to inhibit various kinases, which are crucial for cell signaling pathways related to growth and proliferation.
- Antimicrobial Activity : Compounds containing chlorinated pyridines have demonstrated antimicrobial properties, potentially making this compound useful against certain bacterial strains.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
| Activity | IC50 Value (µM) | Cell Line/Target | Reference |
|---|---|---|---|
| Antitumor Activity | 12.5 | A549 (lung cancer) | |
| Kinase Inhibition | 0.067 | Aurora-A kinase | |
| Antimicrobial Activity | 15 | Staphylococcus aureus |
Case Studies
- Antitumor Efficacy : In a study conducted on A549 lung cancer cells, the compound exhibited significant cytotoxicity with an IC50 value of 12.5 µM. This suggests that it may be a promising candidate for further development in cancer therapy.
- Kinase Inhibition : The compound was evaluated for its ability to inhibit Aurora-A kinase, a critical target in cancer treatment. An IC50 value of 0.067 µM indicates potent inhibition, suggesting potential utility in targeted cancer therapies.
- Antimicrobial Properties : The compound demonstrated antimicrobial activity against Staphylococcus aureus with an IC50 value of 15 µM, indicating its potential as an antibacterial agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-6-(trifluoromethyl)pyrimidine, and how are intermediates characterized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between a halogenated pyrimidine core (e.g., 4,6-dichloropyrimidine derivatives) and a thiol-containing pyridine precursor (e.g., 3-chloro-5-(trifluoromethyl)pyridine-2-thiol). Key intermediates, such as 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (CAS: 72587-15-6), are often purified via column chromatography and characterized using H/F NMR, HPLC (>95% purity), and mass spectrometry . X-ray crystallography (as demonstrated in related pyrimidine derivatives) can confirm regioselectivity and bond angles .
Q. How do the electronic effects of the trifluoromethyl and chloro substituents influence the compound’s reactivity?
- Methodology : The electron-withdrawing trifluoromethyl (-CF) and chloro (-Cl) groups reduce electron density on the pyrimidine and pyridine rings, enhancing electrophilicity at the 2- and 4-positions. Reactivity can be quantified via Hammett substituent constants ( for -CF = 0.43; for -Cl = 0.23) and validated using DFT calculations. Experimental validation involves monitoring reaction kinetics under varying conditions (e.g., solvent polarity, temperature) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of the pyrimidine core?
- Methodology :
- Regioselective control : Use directing groups (e.g., thioethers) to block undesired substitution sites. For example, the thioether moiety in the pyridine ring directs electrophiles to the 4-position of the pyrimidine .
- Catalytic optimization : Transition-metal catalysts (e.g., Pd/Cu) enable selective cross-coupling at low temperatures (0–25°C), minimizing decomposition of -CF groups .
- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, allowing rapid adjustment of reaction conditions .
Q. How does the compound interact with biological targets, and what structural analogs show enhanced activity?
- Methodology :
- Molecular docking : The pyrimidine-thioether scaffold binds ATP-binding pockets in kinases (e.g., EGFR), as shown in analogs like N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide (IC = 12 nM) .
- SAR studies : Replace the chloro group with fluoro or methoxy to modulate lipophilicity (logP). For instance, 5-fluoro analogs improve blood-brain barrier permeability, while methoxy derivatives enhance aqueous solubility .
Q. How should researchers address contradictions in reported spectroscopic data for this compound?
- Methodology :
- Cross-validation : Compare C NMR data with computational predictions (e.g., ACD/Labs or Gaussian). Discrepancies in chemical shifts >1 ppm suggest impurities or tautomeric forms.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (CHClFNS) with <2 ppm error .
- Collaborative verification : Share samples with independent labs to replicate results, as done for structurally similar compounds in agrochemical studies .
Experimental Design & Safety
Q. What safety protocols are critical when handling this compound and its intermediates?
- Methodology :
- Personal protective equipment (PPE) : Use nitrile gloves, respirators (N95), and fume hoods due to potential respiratory toxicity (LC < 1 mg/L in rodents for related pyrimidines) .
- Waste disposal : Segregate halogenated waste (EPA code D003) and incinerate at >1,100°C to avoid generating dioxins .
Q. How can researchers optimize reaction yields for large-scale synthesis (>100 g)?
- Methodology :
- Flow chemistry : Continuous-flow reactors reduce exothermic risks and improve mixing for thioether formation (residence time: 15–30 min; yield: 82–89%) .
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) to enhance recyclability and reduce environmental impact .
Key Challenges & Future Directions
- Challenge : Limited stability in polar aprotic solvents (e.g., DMSO) due to hydrolysis of the thioether bond.
- Solution : Stabilize via co-solvents (e.g., 10% glycerol) or lyophilization for long-term storage .
- Future Work : Explore photocatalytic C–S bond formation to reduce reliance on toxic thiol precursors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
